molecular formula C34H33Cl2N3O2S2 B12049331 (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12049331
M. Wt: 650.7 g/mol
InChI Key: IUGHNOHGOYCMNU-GTWSWNCMSA-N
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Description

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Condensation Reactions: These involve the reaction of aldehydes or ketones with thiosemicarbazides to form thiazolidinones.

    Cyclization Reactions: These are used to form the thiazolidinone ring structure.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C34H33Cl2N3O2S2

Molecular Weight

650.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H33Cl2N3O2S2/c1-2-3-4-5-6-10-19-38-33(40)31(43-34(38)42)20-26-22-39(28-11-8-7-9-12-28)37-32(26)24-14-17-29(18-15-24)41-23-25-13-16-27(35)21-30(25)36/h7-9,11-18,20-22H,2-6,10,19,23H2,1H3/b31-20-

InChI Key

IUGHNOHGOYCMNU-GTWSWNCMSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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